molecular formula C15H21ClN2O6 B13882620 tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate

tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate

Cat. No.: B13882620
M. Wt: 360.79 g/mol
InChI Key: RLPDTTXEJGDXSM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenoxy group substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethylamine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the final product’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted phenoxy compounds, and various carbamate derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups makes it a versatile compound for various applications, distinguishing it from other similar carbamate derivatives .

Properties

Molecular Formula

C15H21ClN2O6

Molecular Weight

360.79 g/mol

IUPAC Name

tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C15H21ClN2O6/c1-15(2,3)24-14(19)17-6-7-22-8-9-23-13-10-11(18(20)21)4-5-12(13)16/h4-5,10H,6-9H2,1-3H3,(H,17,19)

InChI Key

RLPDTTXEJGDXSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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